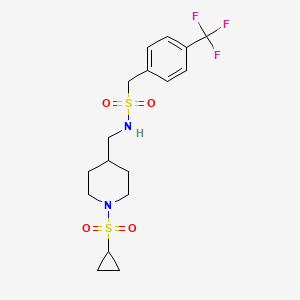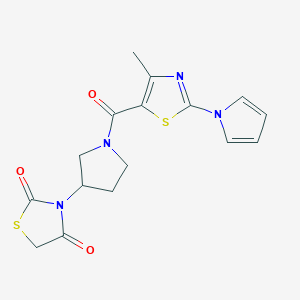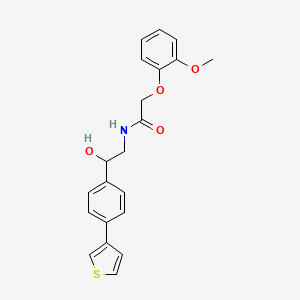
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O4S2 and its molecular weight is 440.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamides as Catalysts and Intermediates
Sulfonamides, including structures related to the compound of interest, have been identified as novel terminators of cationic cyclizations, facilitating the formation of complex polycyclic systems through cationic cascades terminated by a sulfonamide group. This process is significant for the synthesis of pyrrolidines and homopiperidines, demonstrating the utility of sulfonamides in inducing preferred cyclization pathways over others, which could lead to advancements in medicinal chemistry and drug design (Haskins & Knight, 2002).
Rearrangements and Cyclizations
Sulfonamides derived from serine and threonine have been synthesized and subjected to reactions that afforded pyrrolidin-3-ones, showcasing a mechanistic shift from the expected formation of 1,4-oxazepanes. This unexpected outcome highlights the potential of sulfonamides in facilitating novel rearrangement and cyclization reactions, offering new pathways for synthetic applications (Králová et al., 2019).
Structural Studies
The crystal structures of nimesulidetriazole derivatives, which share a sulfonamide component, have been elucidated to understand the effect of substitution on supramolecular assembly. Such studies are crucial for the development of pharmaceuticals, as they provide insight into the intermolecular interactions that govern the stability and bioavailability of drug candidates (Dey et al., 2015).
Synthesis of Selective Ligands
N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy for designing selective ligands for the 5-HT7 receptor, highlighting the role of sulfonamides in the development of multifunctional agents for treating complex diseases. This research underscores the therapeutic potential of sulfonamide modifications in CNS disorders, illustrating the versatility of sulfonamides in drug discovery (Canale et al., 2016).
Vicarious Nucleophilic Substitution
The vicarious nucleophilic substitution (VNS) of hydrogen in compounds activated by sulfur-based electron-withdrawing groups, such as sulfonamides, opens new avenues for the modification of aromatic compounds. This process, exemplified in studies on trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, expands the scope of VNS reactions beyond traditional nitro group activation, offering novel synthetic routes for chemical synthesis (Lemek et al., 2008).
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O4S2/c18-17(19,20)15-3-1-14(2-4-15)12-27(23,24)21-11-13-7-9-22(10-8-13)28(25,26)16-5-6-16/h1-4,13,16,21H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLCTWYEFSDZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzoyl-3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)azepan-2-one](/img/structure/B2539569.png)



![3-[[1-(2-Ethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2539577.png)

![6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2539579.png)
![2-(ethylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539580.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2539584.png)


methanone](/img/structure/B2539590.png)